L-Thyronine Exhibits No Detectable Thyromimetic Activity in Nuclear Receptor Functional Assays, in Contrast to 3,5-Diiodo-L-Thyronine (T2) and T3
In GH3 rat pituitary tumor cells, L-thyronine exhibited no significant thyromimetic effect on either growth hormone (GH) mRNA stimulation or TRβ2 mRNA downregulation, whereas the diiodinated analog 3,5-diiodo-L-thyronine (T2) was 100-fold less potent than T3 in stimulating GH mRNA and nearly equipotent to T3 in downregulating TRβ2 mRNA [1]. This demonstrates that the complete absence of iodine atoms in L-thyronine results in a functionally null phenotype for classical nuclear receptor-mediated transcriptional activation.
| Evidence Dimension | GH mRNA stimulation potency (relative to T3) |
|---|---|
| Target Compound Data | No significant activity |
| Comparator Or Baseline | 3,5-Diiodo-L-thyronine (T2): 100-fold less potent than T3; T3: 1 (reference) |
| Quantified Difference | L-Thyronine activity undetectable; T2 retains measurable but reduced potency |
| Conditions | GH3 rat pituitary tumor cells, in vitro mRNA quantification |
Why This Matters
This quantitative inactivity establishes L-thyronine as an essential negative control for studies investigating the iodine-dependent activation of nuclear thyroid hormone receptors, ensuring that observed effects can be specifically attributed to iodination state.
- [1] Ball, S. G., et al. (1997). 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of Molecular Endocrinology, 19(2), 137-147. View Source
